molecular formula C9H9N3 B12698270 Benzonitrile, 4-(1-hydrazonoethyl)- CAS No. 93480-05-8

Benzonitrile, 4-(1-hydrazonoethyl)-

Cat. No.: B12698270
CAS No.: 93480-05-8
M. Wt: 159.19 g/mol
InChI Key: HFJZXQZKSPYGIZ-KPKJPENVSA-N
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Description

Benzonitrile, 4-(1-hydrazonoethyl)- is an organic compound with the molecular formula C9H9N3 It is a derivative of benzonitrile, where the hydrogen atom at the para position is replaced by a 1-hydrazonoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(1-hydrazonoethyl)- can be achieved through several methods. One common approach involves the reaction of benzonitrile with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of benzonitrile, 4-(1-hydrazonoethyl)- often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity. The process may also involve the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(1-hydrazonoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Benzonitrile, 4-(1-hydrazonoethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(1-hydrazonoethyl)- involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 4-(1-hydroxyethyl)-
  • Benzonitrile, 4-(1-methoxyethyl)-
  • Benzonitrile, 4-(1-aminomethyl)-

Uniqueness

Benzonitrile, 4-(1-hydrazonoethyl)- is unique due to the presence of the hydrazono group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable for various applications.

Properties

CAS No.

93480-05-8

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-ethanehydrazonoylbenzonitrile

InChI

InChI=1S/C9H9N3/c1-7(12-11)9-4-2-8(6-10)3-5-9/h2-5H,11H2,1H3/b12-7+

InChI Key

HFJZXQZKSPYGIZ-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\N)/C1=CC=C(C=C1)C#N

Canonical SMILES

CC(=NN)C1=CC=C(C=C1)C#N

Origin of Product

United States

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